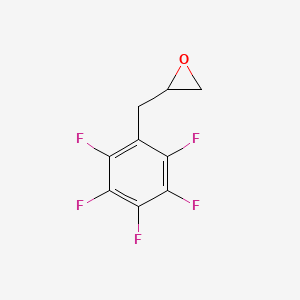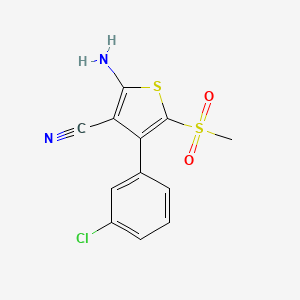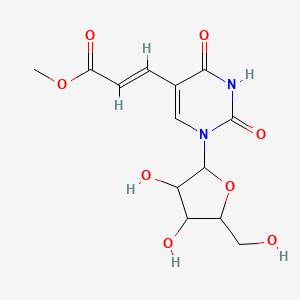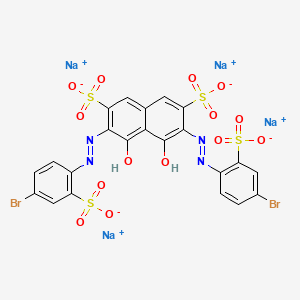
Levofloxacin acyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levofloxacin acyl-b-D-glucuronide is a metabolite of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is formed through the glucuronidation process, where levofloxacin is conjugated with glucuronic acid. The resulting metabolite plays a significant role in the pharmacokinetics and excretion of levofloxacin in the human body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin acyl-b-D-glucuronide typically involves the enzymatic or chemical conjugation of levofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacting it with levofloxacin in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes involving microbial or mammalian cell cultures that express the necessary UGT enzymes. These bioreactors are optimized for high yield and purity, ensuring the efficient production of the compound for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Levofloxacin acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into levofloxacin and glucuronic acid under acidic or basic conditions.
Oxidation: Potential oxidation of the levofloxacin moiety, although this is less common.
Substitution: Reactions involving the replacement of functional groups on the glucuronic acid or levofloxacin moiety.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Levofloxacin and glucuronic acid.
Oxidation: Oxidized derivatives of levofloxacin.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Levofloxacin acyl-b-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of levofloxacin in the human body.
Toxicology: Assessing the safety and potential side effects of levofloxacin and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing new drugs with improved pharmacokinetic profiles.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of UGT enzymes.
Mecanismo De Acción
Levofloxacin acyl-b-D-glucuronide itself does not exhibit significant antibacterial activity. its formation and excretion are crucial for the detoxification and elimination of levofloxacin from the body. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin, catalyzed by UGT enzymes. This reaction increases the solubility of levofloxacin, facilitating its excretion via the kidneys.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin glucuronide: A metabolite of ciprofloxacin, another fluoroquinolone antibiotic.
Moxifloxacin glucuronide: A metabolite of moxifloxacin, also a fluoroquinolone antibiotic.
Uniqueness
Levofloxacin acyl-b-D-glucuronide is unique due to its specific parent compound, levofloxacin, which has a distinct pharmacokinetic and pharmacodynamic profile compared to other fluoroquinolones. The glucuronidation of levofloxacin results in a metabolite that is more water-soluble, aiding in its excretion and reducing potential toxicity.
Conclusion
This compound is an important metabolite in the pharmacokinetics of levofloxacin. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into drug metabolism and the role of glucuronidation in drug detoxification and excretion. Understanding this compound’s mechanism of action and comparing it with similar metabolites highlights its significance in the field of pharmacology and drug development.
Propiedades
IUPAC Name |
6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)





![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)




